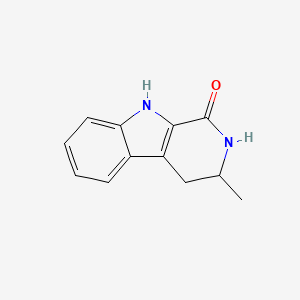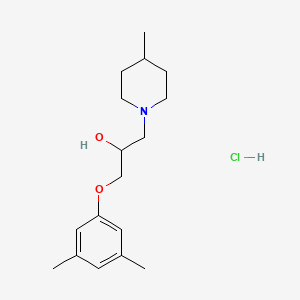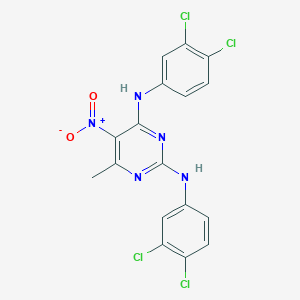![molecular formula C21H16N2O5 B5139955 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide, commonly known as MN-64, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of MN-64 involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-methoxydibenzo[b,d]furan-3-carboxylic acid in the presence of a coupling agent.
科学的研究の応用
MN-64 has been found to have potential applications in various fields of scientific research. It has been studied as a fluorescent probe for imaging of lysosomes in living cells, as well as a tool for studying the function of lysosomal proteases. MN-64 has also been investigated as a potential inhibitor of the proteasome, which is a key enzyme involved in protein degradation. In addition, MN-64 has shown promise as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and viral infections.
作用機序
The mechanism of action of MN-64 is not fully understood, but it is believed to involve the inhibition of lysosomal proteases and/or the proteasome. Lysosomal proteases are involved in the degradation of intracellular proteins, while the proteasome is responsible for the degradation of both intracellular and extracellular proteins. By inhibiting these enzymes, MN-64 may disrupt cellular processes and lead to cell death.
Biochemical and Physiological Effects
MN-64 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cell culture studies, MN-64 has been found to induce lysosomal membrane permeabilization, which leads to the release of lysosomal enzymes and cell death. MN-64 has also been shown to inhibit the proteasome and induce apoptosis in cancer cells. In animal studies, MN-64 has been found to have antitumor activity and to improve cognitive function in models of Alzheimer's disease.
実験室実験の利点と制限
MN-64 has several advantages for lab experiments, including its fluorescent properties, its ability to selectively target lysosomes, and its potential therapeutic applications. However, MN-64 also has limitations, such as its low solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on MN-64. One area of interest is the development of MN-64 analogs with improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of MN-64 as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of MN-64 and its potential applications in scientific research.
合成法
The synthesis of MN-64 involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-methoxydibenzo[b,d]furan-3-carboxylic acid in the presence of a coupling agent. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through filtration and purification steps. The yield of MN-64 varies depending on the reaction conditions and the purity of the starting materials.
特性
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-12-13(7-5-8-17(12)23(25)26)21(24)22-16-11-19-15(10-20(16)27-2)14-6-3-4-9-18(14)28-19/h3-11H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTLRVWZJUAWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5139872.png)
![1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5139879.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)

![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)



![N-allyl-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139962.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5139969.png)